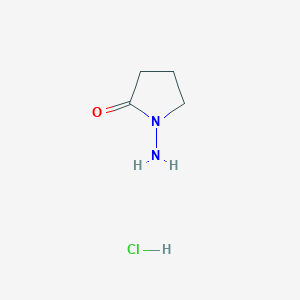
2,5-二苯胺基对苯二甲酸
描述
2,5-Dianilinoterephthalic acid is a chemical compound with the molecular formula C20H16N2O4 . It has an average mass of 348.352 Da and a monoisotopic mass of 348.110992 Da . It is used as a linker for the formation of metal organic frameworks (MOFs) .
Molecular Structure Analysis
The 2,5-Dianilinoterephthalic acid molecule contains a total of 44 bonds. There are 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amines (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
2,5-Dianilinoterephthalic acid has a density of 1.4±0.1 g/cm3, a boiling point of 559.8±50.0 °C at 760 mmHg, and a flash point of 292.3±30.1 °C . It has 6 H bond acceptors, 4 H bond donors, 6 freely rotating bonds, and 1 rule of 5 violations . Its polar surface area is 99 Å2, and it has a molar volume of 246.6±3.0 cm3 .科学研究应用
Crystallography
- Scientific Field: Crystallography
- Summary of the Application: The study investigates the crystal structures of alkali and alkaline-earth metal salts of 2,5-(dianilino)terephthalic acid .
- Methods of Application: The reactions between 2,5-(dianilino)terephthalic acid and Li2CO3 or Mg(OH)2 in water were carried out. Three new layered compounds were prepared and their structures were determined by single crystal X-ray diffraction studies .
- Results or Outcomes: The study resulted in the formation of three new layered compounds. The structures can be systematically described by the stacking of alternating bi-layers. One layer consists of 2,5-(dianilino)terephthalate dianions (C20H14N2O4 2−) while the other is composed of the corresponding cations (Li+ or Mg2+) coordinated by water molecules .
Battery Technology
- Scientific Field: Battery Technology
- Summary of the Application: The study explores the potential of these compounds as anion-inserting electrode materials for promoting the emerging field of p-type rechargeable organic batteries .
- Methods of Application: The same method as in the crystallography application was used to prepare the compounds .
- Results or Outcomes: The study suggests that these original 2-D host lattices appear quite interesting as anion-inserting electrode materials for promoting the emerging field of p-type rechargeable organic batteries .
Chemical Syntheses
- Scientific Field: Organic Chemistry
- Summary of the Application: Succinates of this type can be employed in many different types of chemical syntheses .
- Methods of Application: The specific methods of application in chemical syntheses can vary widely depending on the specific synthesis being performed .
- Results or Outcomes: The outcomes can also vary widely, but the use of these types of succinates can often lead to more efficient and effective syntheses .
Production Process
- Scientific Field: Industrial Chemistry
- Summary of the Application: 2,5-Dianilinoterephthalic acid is used in a process for the transesterification of dimethyl succinylsuccinate with one or more aliphatic alcohols .
- Methods of Application: The process involves the reaction of dimethyl succinylsuccinate with aliphatic alcohols in the presence of an acidic catalyst .
- Results or Outcomes: The process results in the production of 2,5-dianilinoterephthalic acid .
Preparation of Quinacridones
- Scientific Field: Organic Chemistry
- Summary of the Application: 2,5-Dianilinoterephthalic acid is used in the preparation of quinacridones .
- Methods of Application: The method involves the use of mixtures containing 2,5-dianilinoterephthalic acid and one or more derivatives thereof .
- Results or Outcomes: The use of such mixtures provides a particularly advantageous method for obtaining quinacridone solid solutions .
Continuous Preparation of Quinacridones
- Scientific Field: Organic Chemistry
- Summary of the Application: This application involves a continuous process for the preparation of quinacridone pigments .
- Methods of Application: The process involves preparing a reaction mixture by mixing 2,5-dianilinoterephthalic acid or ester thereof, and at least about 0.5 parts by weight, per part of component (a) (i), of a dehydrating agent. The reaction mixture is then passed through a continuous reactor having one or more heated zones at a temperature of about 80° C. to about 300° C. to form a crude quinacridone composition .
- Results or Outcomes: The process results in the formation of quinacridone pigments. The use of such mixtures provides a particularly advantageous method for obtaining quinacridone solid solutions .
安全和危害
未来方向
属性
IUPAC Name |
2,5-dianilinoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZWNLKRBUEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064948 | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dianilinoterephthalic acid | |
CAS RN |
10109-95-2 | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dianilinoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dianilinoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2QSS4HZP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














